Scientific Field: Organic chemistry and synthetic chemistry.
Summary: l-Threitol serves as a versatile chiral building block. It is employed in the synthesis of various chiral compounds.
Methods/Experimental Procedures: An optimized five-step procedure starting from readily available l-tartaric acid is used to synthesize enantiopure l-1,4-di-O-benzylthreitol. Modern reagents and enhanced work-up conditions ensure high yields.
Results/Outcomes: The synthesized l-1,4-di-O-benzylthreitol is a valuable auxiliary for chiral synthesis.
Scientific Field: Biochemistry and natural product research.
Summary: Threitol acts as an antifreeze agent in organisms like Armillaria mellea and the Alaskan beetle Upis ceramboides, allowing them to tolerate freezing temperatures down to -50 °C.
Methods/Experimental Procedures: Threitol is produced from erythritose by xylitol dehydrogenase (XDH).
Results/Outcomes: Enhanced cold tolerance in these organisms.
Scientific Field: Physical chemistry and crystallography.
Summary: Molecular dynamics simulations investigate aqueous solutions of erythitol and l-Threitol near saturation concentration to understand supramolecular species formed in solution.
Methods/Experimental Procedures: Computational simulations.
Results/Outcomes: Insights into crystallization behavior and supramolecular interactions.
L-Threitol is a chiral four-carbon sugar alcohol with the molecular formula C₄H₁₀O₄. It is one of the two enantiomers of threitol, the other being D-threitol. L-Threitol is primarily recognized for its role as an intermediate in various chemical syntheses and is notably found in certain biological contexts. It is a diastereomer of erythritol, which is commonly used as a sugar substitute. In nature, L-threitol has been identified in the edible fungus Armillaria mellea and serves as a cryoprotectant in the Alaskan beetle Upis ceramboides .
L-Threitol exhibits several biological activities:
L-Threitol can be synthesized through various methods:
L-Threitol finds applications in several fields:
Studies have indicated that L-threitol has cross-reactivity with other sugar alcohols like D-threitol and erythritol. For instance, inhibition studies revealed cross-reactivities of 15% for D-threitol and 11% for L-threitol, suggesting that these compounds may share similar metabolic pathways or receptor interactions .
L-Threitol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structural Formula | Key Characteristics |
---|---|---|
D-Threitol | C₄H₁₀O₄ | Enantiomer of L-threitol; similar biological roles |
Erythritol | C₄H₁₀O₄ | Commonly used as a sugar substitute; differs in configuration |
Glycerol | C₃H₈O₃ | A three-carbon sugar alcohol; widely used in food and pharmaceuticals |
Xylitol | C₅H₁₂O₅ | Five-carbon sugar alcohol; known for dental benefits |
L-Threitol's uniqueness lies in its specific enantiomeric form and its distinct roles as both a metabolite and a cryoprotectant. Unlike erythritol and glycerol, which have broader applications in food and pharmaceuticals, L-threitol's specialized functions highlight its importance in specific biological contexts. Its synthesis methods also differentiate it from other sugar alcohols, emphasizing its unique position within this class of compounds.
Irritant